molecular formula C20H13BrFN7O2 B3004857 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1223903-71-6

6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Katalognummer B3004857
CAS-Nummer: 1223903-71-6
Molekulargewicht: 482.273
InChI-Schlüssel: PSGRTAOHBFPQAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds has been a focal point in medicinal chemistry due to their biological activities. In the context of the compound "6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one," similar synthetic approaches can be observed in the literature. For instance, the synthesis of 2H/6H-thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives involves the use of substituted phenyl(piperidin-1-yl)methyl groups, which could be related to the synthesis of the triazolopyrimidinone core in our compound of interest . Additionally, the one-pot synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones provides insight into the cyclization reactions that could be employed in the formation of the triazolopyrimidinone ring system .

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit significant electronic interactions due to the presence of heteroatoms in the oxadiazole and triazolopyrimidinone rings. These interactions can be inferred from the study of similar compounds, such as the 1,3,4-oxadiazole and 1,2,4-triazole derivatives, which have been characterized using NMR and IR spectroscopy, as well as density functional theory (DFT) calculations . The presence of bromo and fluoro substituents on the phenyl rings would also influence the electronic distribution and molecular geometry.

Chemical Reactions Analysis

The reactivity of the compound can be anticipated by examining the functional groups present in its structure. The oxadiazole and triazolopyrimidinone rings are known to participate in various chemical reactions. For example, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones involves reactions with hydrazonoyl chlorides, which could be relevant to the chemical transformations that the compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its heterocyclic framework and halogen substituents. The antimicrobial activity of similar compounds suggests that the compound may also possess significant biological properties . The solubility, melting point, and stability of the compound would be determined by its molecular structure, which includes multiple aromatic rings and heteroatoms that could engage in hydrogen bonding and other intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of compounds related to the one . For instance, Demirbaş et al. (2010) synthesized a series of compounds that showed good to moderate antimicrobial activities against various bacterial strains, excluding Candida tropicalis and Candida albicans (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010). Suresh et al. (2016) also reported significant biological activity against various microorganisms in their synthesized compounds, which are structurally related to the query compound (Suresh, Lavanya, & Rao, 2016).

Synthesis and Characterization

The synthesis process and characterization of similar compounds are pivotal in understanding their potential applications. For example, Menteşe et al. (2015) synthesized a series of derivatives and confirmed their structures using NMR and mass spectra, evaluating their α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe, Ülker, & Kahveci, 2015). Additionally, Reddy et al. (2013) synthesized novel compounds and characterized them using IR, NMR, MS, and elemental analyses, demonstrating potent antibacterial activity comparable to the standard drug streptomycin (Reddy, Devi, Kumar, Sunitha, & Nagaraj, 2013).

Pharmacological Evaluation

Pharmacological evaluation of similar compounds helps to understand their potential therapeutic applications. In a study by Farghaly and Hassaneen (2013), new derivatives were synthesized and showed excellent activity against various microorganisms (Farghaly & Hassaneen, 2013). Moreover, Titova et al. (2019) synthesized structural analogs with tuberculostatic activity, providing insights into structure-activity relations (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Eigenschaften

IUPAC Name

6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN7O2/c21-14-6-4-13(5-7-14)18-24-16(31-26-18)10-28-11-23-19-17(20(28)30)25-27-29(19)9-12-2-1-3-15(22)8-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGRTAOHBFPQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.